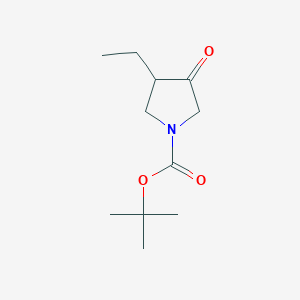

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

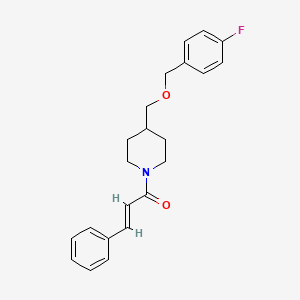

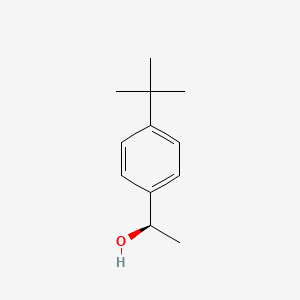

“Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate” and "1- (tert-Butoxycarbonyl)pyrrolidin-3-one-4-carboxylic acid ethyl ester" .

Synthesis Analysis

The synthesis of “Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” involves the reaction of 3-hydroxypyrrolidin-1-carboxylate tert-butyl ester with Dess-Martin oxidizing agent in dichloromethane . The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis

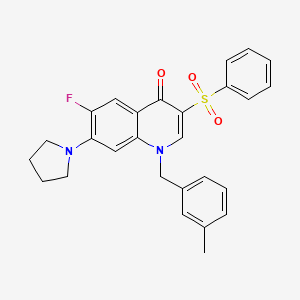

The molecular structure of “Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” consists of a five-membered pyrrolidine ring with a carbonyl group at the 4-position, an ethyl group at the 3-position, and a tert-butyl ester group at the 1-position . The average mass of the molecule is 257.283 Da and the monoisotopic mass is 257.126312 Da .Chemical Reactions Analysis

The Boc protecting group in “Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” can be removed under weak or strong acidic conditions, exposing the protected amino functional group . The stability of the compound is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound .Physical And Chemical Properties Analysis

“Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate” is a yellowish-white solid at room temperature . It is soluble in most organic solvents but insoluble in water . The compound has a certain hydrophobicity due to the presence of many carbon-hydrogen bonds in the molecule . It has good solubility in weakly polar organic solvents such as ether, acetonitrile, and dimethylformamide (DMF) .科学的研究の応用

Supramolecular Assemblies and Crystal Structure Analysis

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate and its analogues demonstrate fascinating supramolecular assemblies through weak intermolecular interactions such as CH⋯O/CH⋯π in their crystal structures. Despite lacking a hydrogen bond donor and acceptor system, the bulky substitutions on these oxopyrrolidine scaffolds enable them to form diverse supramolecular structures. This insight into the molecular arrangements is essential for understanding the material properties and could be applicable in designing new materials with desired physical and chemical properties. The study's findings were substantiated through crystal structure analysis and Hirshfeld surface analysis, highlighting the significant role of weak interactions in the supramolecular organization (Samipillai et al., 2016).

Synthesis and Characterization of Schiff Base Compounds

Research into the synthesis of Schiff base compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate reveals the compound's versatility as a precursor. This work involved synthesizing a series of Schiff base compounds, characterized using FTIR, 1H, and 13C NMR spectroscopy, and further analyzed through X-ray crystallography. The study demonstrated the compound's potential in the synthesis of complex molecules, which could have applications in medicinal chemistry and material science (Çolak et al., 2021).

Investigating Non-synchronous Reaction Pathways

Another study focused on the product of a non-synchronous reaction between ethyl 1,2,4-triazine-3-carboxylate and a pyrrolidine enamine, leading to the discovery of an azabicyclo[3.2.1]octane derivative. This outcome demonstrates an unknown reaction pathway for these compounds, expanding the understanding of potential reactions and providing a basis for developing new synthetic methodologies (MacorJohn et al., 1998).

Highly Functionalized Tetrahydropyridines Synthesis

The use of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate in the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation showcases the compound's utility in organic synthesis. This method yields products with complete regioselectivity and high diastereoselectivities, contributing significantly to the toolbox of synthetic organic chemistry (Zhu et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

IUPAC Name |

tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNGPZRFJMPEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2701329.png)

![3-(4-Chlorobenzyl)-5-ethoxy-1,6-dimethyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2701333.png)

![4-methoxy-N-{2-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethyl}-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2701339.png)

![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)

![2-(2-Hydroxyethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2701345.png)